

Standard Operating Procedure for Forced Degradation Studies of Indapamide Hemihydrate

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Compound of Interest

Compound Name: *Indapamide hemihydrate*

Cat. No.: *B608097*

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for conducting forced degradation studies on **Indapamide hemihydrate**. These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit degradation. The goal is to generate degradation products to a level of 5-20%, which helps in elucidating the intrinsic stability of the drug molecule.^{[1][2]} This information is vital for formulation development, packaging selection, and establishing the shelf-life of the drug product. Indapamide, a thiazide-like diuretic, is susceptible to degradation under various conditions, and a thorough understanding of its stability profile is essential for ensuring its safety and efficacy.^{[3][4]}

Scope

This SOP applies to the forced degradation of **Indapamide hemihydrate** bulk drug substance. The procedures outlined below cover stress conditions including hydrolysis (acidic and basic),

oxidation, thermal, and photolytic degradation.

Responsibilities

It is the responsibility of qualified laboratory personnel (researchers, scientists) to perform these studies, document all experimental details, and report the findings accurately. All personnel should be trained on the procedures described herein and adhere to all laboratory safety guidelines.

Equipment and Materials

- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
 - LC-MS/MS system for identification and structural characterization of degradation products^[1]
 - pH meter
 - Analytical balance
 - Water bath or oven for thermal studies
 - Photostability chamber
 - Volumetric flasks, pipettes, and other standard laboratory glassware
 - Syringe filters (0.45 µm)
- Chemicals and Reagents:
 - **Indapamide hemihydrate** reference standard
 - Hydrochloric acid (HCl), analytical grade
 - Sodium hydroxide (NaOH), analytical grade

- Hydrogen peroxide (H₂O₂), 30% solution
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer
- Acetic acid

Experimental Protocols

The following protocols are designed to induce degradation of **Indapamide hemihydrate** to a target level of approximately 5-20%. All solutions should be prepared using HPLC-grade water and solvents.

Preparation of Stock Solution

Prepare a stock solution of **Indapamide hemihydrate** at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

Hydrolytic Degradation

5.2.1 Acid Hydrolysis

- To a suitable volume of the stock solution, add an equal volume of 1 M HCl.
- Reflux the solution at 80°C for 2 hours.
- Cool the solution to room temperature.
- Neutralize the solution with an appropriate volume of 1 M NaOH.
- Dilute the solution to a suitable concentration for HPLC analysis.

5.2.2 Base Hydrolysis

- To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
- Reflux the solution at 80°C for 4 hours.
- Cool the solution to room temperature.
- Neutralize the solution with an appropriate volume of 0.1 M HCl.
- Dilute the solution to a suitable concentration for HPLC analysis.
- Note: Indapamide shows significant instability to alkaline hydrolysis, with studies showing up to 29.55% degradation at 50°C.^{[1][2]}

5.2.3 Neutral Hydrolysis

- To a suitable volume of the stock solution, add an equal volume of HPLC-grade water.
- Reflux the solution at 80°C for 6 hours.
- Cool the solution to room temperature.
- Dilute the solution to a suitable concentration for HPLC analysis.

Oxidative Degradation

- To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂.
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute the solution to a suitable concentration for HPLC analysis.

Thermal Degradation

- Accurately weigh a sample of **Indapamide hemihydrate** powder and place it in a petri dish.
- Expose the solid drug to a temperature of 100°C in a hot air oven for 48 hours.
- For solution-state thermal stress, reflux the stock solution at 80°C for 48 hours.

- After the specified time, cool the sample and prepare a solution of a suitable concentration for HPLC analysis.

Photolytic Degradation

- Accurately weigh a sample of **Indapamide hemihydrate** powder and spread it as a thin layer in a petri dish.
- Expose the sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- Simultaneously, a control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to serve as a dark control.
- After exposure, prepare solutions of both the exposed and control samples at a suitable concentration for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for the analysis of stressed samples. The method should be able to separate the intact drug from its degradation products.

- Column: Shiseido Capcell Pak C18 (250mm × 4.6mm i.d., 5µm particle size) or equivalent.[5]
- Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 v/v ratio.[5]
An alternative could be a gradient elution with methanol and 0.2% acetic acid in water.[1]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: 241 nm.[5]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.

Data Presentation

Summarize the quantitative results of the forced degradation studies in a clear and concise table.

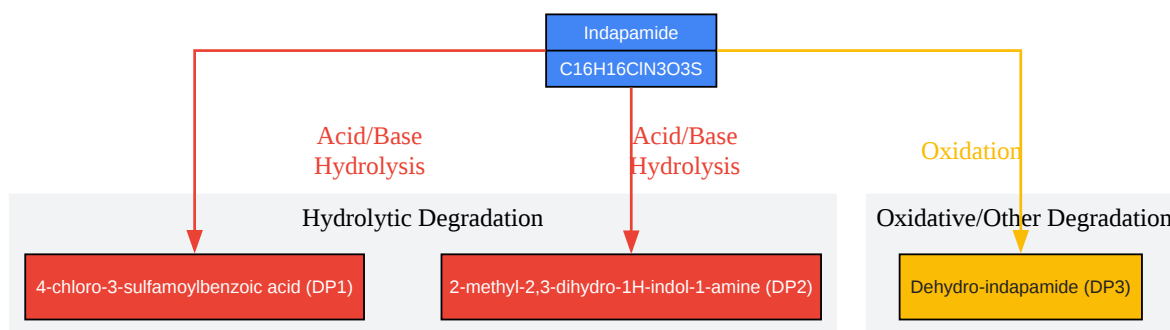
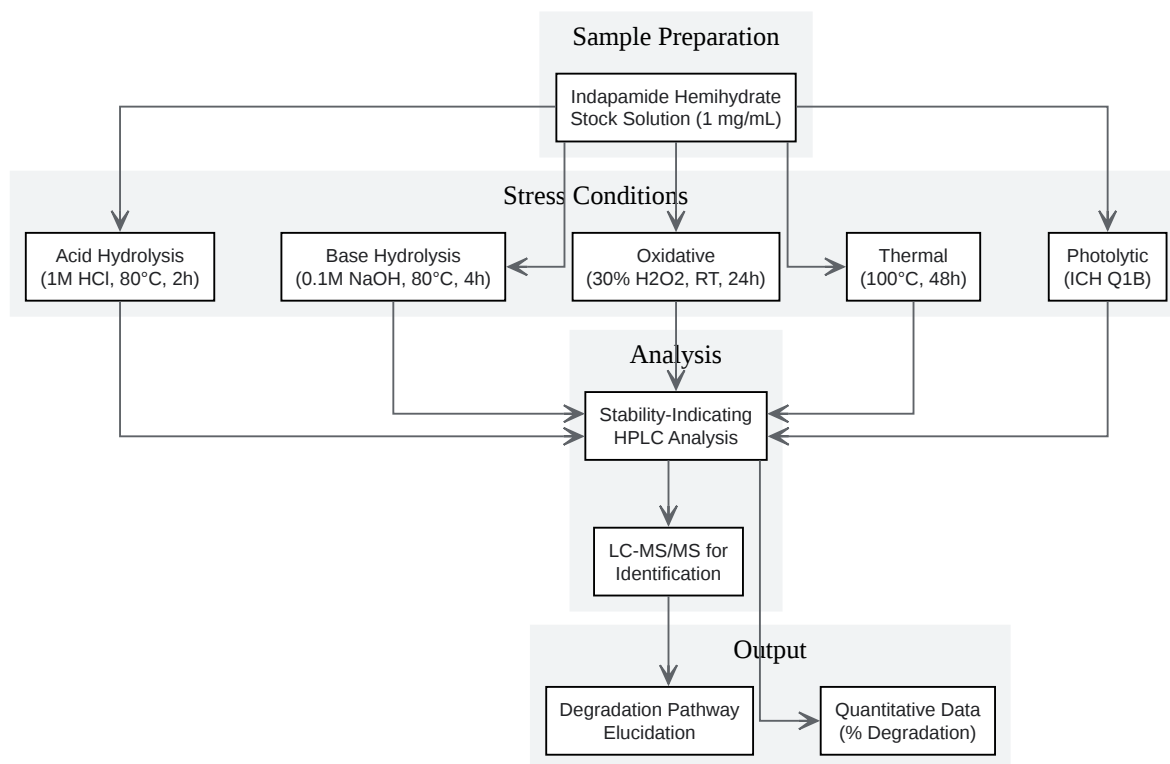
Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation of Indapamide	Degradation Products Observed
Acid Hydrolysis	1 M HCl	2 hours	80°C	~8.25% [1]	DP1, DP2
Base Hydrolysis	0.1 M NaOH	4 hours	80°C	~29.55% (at 50°C) [1] [2]	DP1, DP3
Neutral Hydrolysis	Water	6 hours	80°C	~1.5%	Minor degradation
Oxidative Degradation	30% H ₂ O ₂	24 hours	Room Temp	~2.5% [1]	DP4
Thermal Degradation (Solid)	Dry Heat	48 hours	100°C	~5.0%	Minor degradation
Photolytic Degradation	ICH Q1B	-	-	~0.50% [1]	Minor degradation

DP1: 4-chloro-3-sulfamoylbenzoic acid DP2: 2-methyl-2,3-dihydro-1H-indol-1-amine DP3: Dehydro-indapamide (Impurity B) DP4: N-oxide of Indapamide (tentative)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study of **Indapamide hemihydrate**.



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